molecular formula C15H30O3Si B12224869 tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate

Cat. No.: B12224869
M. Wt: 286.48 g/mol
InChI Key: GUHUYWYVRXXWBF-UHFFFAOYSA-N
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Description

tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate: is an organic compound that features both a tert-butyl ester and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate typically involves the reaction of a suitable pent-4-enoate precursor with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate can undergo oxidation reactions to form corresponding epoxides or alcohols.

    Reduction: The compound can be reduced to form various saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is widely used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the synthesis of complex natural products and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and reactivity. It is also involved in the synthesis of bioactive molecules and drug candidates .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its unique properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate involves its ability to act as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule .

Comparison with Similar Compounds

  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 3-(tert-Butyldimethylsiloxy)propionaldehyde

Comparison: While all these compounds contain the tert-butyldimethylsilyloxy group, tert-Butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate is unique due to its pent-4-enoate structure, which provides additional reactivity and versatility in synthetic applications. The presence of the double bond in the pent-4-enoate moiety allows for further functionalization and modification, making it a valuable intermediate in complex organic syntheses .

Properties

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxypent-4-enoate

InChI

InChI=1S/C15H30O3Si/c1-10-12(11-13(16)17-14(2,3)4)18-19(8,9)15(5,6)7/h10,12H,1,11H2,2-9H3

InChI Key

GUHUYWYVRXXWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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